

Spectroscopic Characterization of 4-Chloro-3,5-dinitrobenzenesulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-3,5-dinitrobenzenesulfonic acid
CAS No.:	88-91-5
Cat. No.:	B1581880

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Introduction

4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly functionalized aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of dyes, pharmaceuticals, and other specialty chemicals.^[1] Its reactivity is dictated by the interplay of the electron-withdrawing nitro and sulfonic acid groups, and the chloro substituent on the benzene ring. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior and for the unambiguous characterization of its derivatives. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-Chloro-3,5-dinitrobenzenesulfonic acid**. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization.

Molecular Structure and Spectroscopic Implications

The molecular structure of **4-Chloro-3,5-dinitrobenzenesulfonic acid**, with its distinct substituents, gives rise to a unique spectroscopic fingerprint. The symmetry of the molecule, the electronic effects of the substituents, and the vibrational modes of the functional groups are all key factors that will be reflected in the NMR and IR spectra.

Caption: Molecular Structure of **4-Chloro-3,5-dinitrobenzenesulfonic acid**.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Chloro-3,5-dinitrobenzenesulfonic acid** is predicted to be simple due to the symmetry of the molecule.

Expected ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
8.5 - 9.0	Singlet	2H	Aromatic H	The two protons on the benzene ring are chemically equivalent due to the plane of symmetry passing through the C-S and C-Cl bonds. The strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group will significantly deshield these protons, shifting their resonance to a very downfield region.
10 - 13	Broad Singlet	1H	Sulfonic Acid H	The proton of the sulfonic acid group is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and water content. It is expected to

appear as a
broad singlet and
may exchange
with D₂O.

Causality Behind Predictions:

The prediction of a single peak for the aromatic protons is a direct consequence of the molecule's C_{2v} symmetry. The highly deshielded nature of these protons is a cumulative effect of the three strongly electron-withdrawing substituents (-SO₃H, -NO₂, and -Cl). Data from the structurally similar 4-chloro-3,5-dinitrobenzoic acid, which shows aromatic protons in a similar downfield region, supports this prediction.^{[2][3]}

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. A proton-decoupled spectrum is expected to show four distinct signals for the six carbon atoms of the benzene ring.

Expected ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
120 - 125	C-2, C-6	These carbons are bonded to hydrogen and are adjacent to the carbon bearing the sulfonic acid group. They are expected to be the most upfield of the aromatic carbons.
135 - 140	C-4	This carbon is directly attached to the chlorine atom. The electronegativity of chlorine will cause a downfield shift.
145 - 150	C-3, C-5	These carbons are bonded to the strongly electron-withdrawing nitro groups, leading to a significant downfield shift.
148 - 155	C-1	This quaternary carbon is attached to the sulfonic acid group and is expected to be significantly deshielded.

Causality Behind Predictions:

The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring. The presence of four signals is due to the plane of symmetry. Quaternary carbons (C-1 and C-4) are typically observed as weaker signals in proton-decoupled ^{13}C NMR spectra. While a specific spectrum for the target molecule is not available, PubChem does indicate the existence of a ^{13}C NMR spectrum for **4-Chloro-3,5-dinitrobenzenesulfonic acid**, suggesting its characterization by this method is feasible.[4]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the sulfonic acid, nitro, and chloro-substituted aromatic functionalities.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3200 - 2500	O-H (Sulfonic Acid)	Stretching	Broad, Strong
1560 - 1530	N-O (Nitro Group)	Asymmetric Stretching	Strong
1360 - 1340	N-O (Nitro Group)	Symmetric Stretching	Strong
1250 - 1160	S=O (Sulfonic Acid)	Asymmetric Stretching	Strong
1080 - 1030	S=O (Sulfonic Acid)	Symmetric Stretching	Strong
800 - 700	C-Cl	Stretching	Medium to Strong
~3100	C-H (Aromatic)	Stretching	Medium
1600 - 1450	C=C (Aromatic)	Ring Stretching	Medium to Weak

Causality Behind Predictions:

The presence of the sulfonic acid group will result in a very broad O-H stretching band due to hydrogen bonding. The two nitro groups will give rise to two characteristic and strong N-O stretching bands. The S=O stretching vibrations of the sulfonic acid group are also expected to be strong and prominent. The C-Cl stretching frequency is found in the fingerprint region. These predictions are based on established correlation tables for the IR spectra of organic functional groups.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Chloro-3,5-dinitrobenzenesulfonic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The

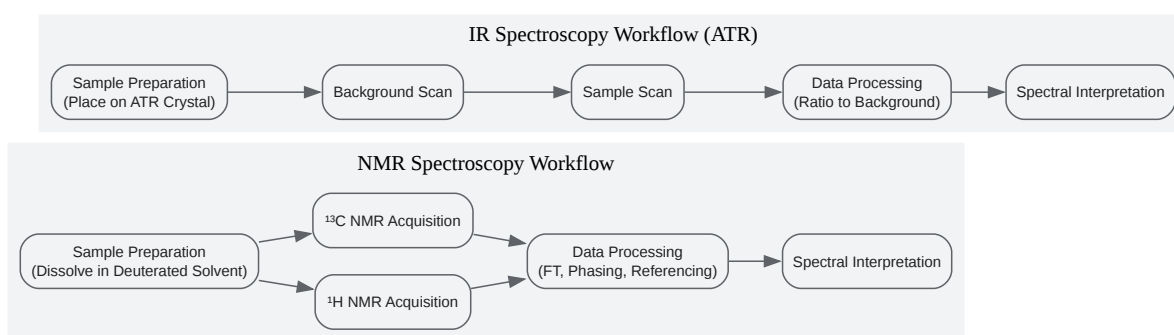
choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with protic solvents.

- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **4-Chloro-3,5-dinitrobenzenesulfonic acid** directly onto the ATR crystal.

- Instrument Setup:
 - Ensure the ATR crystal is clean before and after the measurement.
 - Collect a background spectrum of the empty ATR accessory.
- Spectrum Acquisition:
 - Bring the sample into firm contact with the ATR crystal using the pressure clamp.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Label the significant peaks.



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Caption: General workflows for NMR and IR spectroscopic analysis.

Safety and Handling

4-Chloro-3,5-dinitrobenzenesulfonic acid and its derivatives should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[6]

Applications

4-Chloro-3,5-dinitrobenzenesulfonic acid is a valuable building block in organic synthesis. Its functional groups allow for a variety of chemical transformations. It is used as an intermediate in the synthesis of:

- **Dyes and Pigments:** The aromatic ring and nitro groups are key components in the synthesis of various chromophores.[1]
- **Pharmaceuticals:** It can serve as a starting material for the synthesis of more complex, biologically active molecules.[1]
- **Agrochemicals:** The compound can be a precursor to various pesticides and herbicides.[7]

Conclusion

This technical guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, and IR spectra of **4-Chloro-3,5-dinitrobenzenesulfonic acid**. By understanding the expected spectroscopic features, researchers can more confidently characterize this important chemical intermediate and its reaction products. The provided protocols offer a starting point for the experimental acquisition of this data. As with any chemical substance, proper safety precautions are essential during handling and analysis.

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